molecular formula C12H16 B050002 3-(3,5-Dimethylphenyl)-2-methyl-1-propene CAS No. 119612-48-5

3-(3,5-Dimethylphenyl)-2-methyl-1-propene

Cat. No.: B050002
CAS No.: 119612-48-5
M. Wt: 160.25 g/mol
InChI Key: RLXRIMIZOWFHTM-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-2-methyl-1-propene is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a propene chain attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethylphenyl with a suitable alkylating agent under acidic conditions. Another method includes the use of Grignard reagents, where 3,5-dimethylphenyl magnesium bromide reacts with an appropriate alkyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing catalysts to enhance reaction efficiency and selectivity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the propene chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,5-dimethylbenzaldehyde, while reduction can produce 3,5-dimethylphenylpropane.

Scientific Research Applications

3-(3,5-Dimethylphenyl)-2-methyl-1-propene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenylpropane
  • 3,5-Dimethylphenylacetylene
  • 3,5-Dimethylphenylmethanol

Uniqueness

3-(3,5-Dimethylphenyl)-2-methyl-1-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,3-dimethyl-5-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9(2)5-12-7-10(3)6-11(4)8-12/h6-8H,1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXRIMIZOWFHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641227
Record name 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119612-48-5
Record name 1,3-Dimethyl-5-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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